molecular formula C16H16N2O4 B2988273 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941934-44-7

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2988273
CAS No.: 941934-44-7
M. Wt: 300.314
InChI Key: MYMTVSSJBFUXRL-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 941933-59-1) is an organic compound belonging to the class of phenylpyrrolidines, characterized by a benzene ring linked to a 2-oxopyrrolidine (lactam) ring. This small molecule has a molecular formula of C16H16N2O4 and a molecular weight of 300.31 g/mol . As a furan-2-carboxamide derivative, it shares a structural relationship with other researched compounds featuring the same carboxamide backbone, which are of interest in various pharmacological and chemical discovery contexts . Compounds with similar structural motifs, such as the 2-phenylpyrimidine-4-carboxamide scaffold, have been investigated for their potential as receptor antagonists, indicating the broader research value of this chemical class in exploring biological pathways . The specific research applications and detailed mechanism of action for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide are areas for ongoing scientific investigation. This product is intended for research purposes as a chemical reference standard or building block in medicinal chemistry and drug discovery programs. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-6-11(17-16(20)14-4-3-9-22-14)10-12(13)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMTVSSJBFUXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the pyrrolidinone derivative with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinone ring and furan carboxamide moiety may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues from Carboxamide Derivatives

Key structural analogs identified in the literature include:

Compound Name (CAS Number) Substituents/Modifications Potential Implications References
N-[3-(3-chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide (796076-23-8) Chloro, cyano, and anilino groups on the phenyl ring; propyl linker Enhanced electron-withdrawing effects may influence binding affinity or metabolic stability.
N-[(2-methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide (734545-42-7) Thiophene core; 2-methoxybenzyl substituent Thiophene’s lipophilicity vs. furan may alter membrane permeability.
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(trifluoromethyl)benzoate (781618-59-5) Pyrimidine-dione core; trifluoromethyl benzoate side chain Increased steric bulk and fluorination could impact solubility or target selectivity.

Key Observations :

  • Core Heterocycle : Replacement of the furan ring with thiophene (e.g., 734545-42-7) introduces greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Linker Flexibility : The propyl linker in 796076-23-8 vs. the direct phenyl linkage in the target compound may influence conformational stability and binding kinetics.

Pharmacological and Physicochemical Considerations

  • Solubility and Bioavailability: The methoxy group in the target compound may improve solubility compared to non-polar substituents (e.g., methyl in 734545-42-7), though this remains speculative without empirical data.
  • Metabolic Stability : The 2-oxopyrrolidin-1-yl group in the target compound could confer resistance to oxidative metabolism compared to analogs with simpler amine or amide substituents .

Contrast with Non-Carboxamide Compounds

Compounds such as (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid () represent entirely distinct chemical classes (e.g., β-lactam antibiotics or peptide derivatives).

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is C16H16N2O4, with a molecular weight of approximately 300.31 g/mol. The compound features a furan ring, a methoxy group, and a pyrrolidinone moiety, which contribute to its biological properties.

Synthesis Overview:

  • Formation of the Pyrrolidinone Ring: This is typically achieved by reacting an amine with a carboxylic acid derivative under acidic or basic conditions.
  • Methoxy Group Introduction: Methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base is employed.
  • Final Assembly: The final compound is assembled through various substitution reactions, often utilizing sodium hydride in dimethylformamide (DMF) with appropriate alkyl halides.

Antimicrobial Activity

Recent studies have indicated that N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the modulation of the NF-kB signaling pathway. This suggests its potential application in treating inflammatory diseases .

Cytotoxicity and Cancer Research

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has shown cytotoxic effects on various cancer cell lines. It induces apoptosis by activating caspases and modulating Bcl-2 family proteins, which are crucial for regulating apoptosis. Notably, studies have reported that this compound can inhibit the growth of neuroblastoma and colon cancer cells, highlighting its potential as a chemotherapeutic agent .

Case Studies

  • Study on Antimicrobial Effects:
    • A recent study evaluated the antibacterial activity of several derivatives of furan-containing compounds, including N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide. Results indicated significant inhibition against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
  • Anti-inflammatory Mechanisms:
    • In a controlled experiment involving human monocytes, treatment with N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide resulted in a marked reduction in TNF-alpha levels following lipopolysaccharide (LPS) stimulation, suggesting its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity Effect Mechanism
AntimicrobialEffective against E. coli, S. aureusDisruption of cell wall synthesis
Anti-inflammatoryReduces pro-inflammatory cytokinesModulation of NF-kB pathway
CytotoxicityInduces apoptosis in cancer cellsActivation of caspases; modulation of Bcl-2

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via amide coupling between furan-2-carboxylic acid derivatives and substituted anilines. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent polarity (e.g., DMF or DCM) to enhance reaction efficiency. Purification often involves reverse-phase HPLC or column chromatography, with yields influenced by stoichiometric ratios (1.5–2.0 equivalents of amine) and temperature control (25–40°C) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Prioritize signals for the methoxy group (δ ~3.8 ppm in ¹H NMR), pyrrolidinone carbonyl (δ ~170 ppm in ¹³C NMR), and furan protons (δ ~6.3–7.4 ppm in ¹H NMR) to confirm substitution patterns .
  • FT-IR : Validate the presence of amide C=O (1650–1680 cm⁻¹) and pyrrolidinone C=O (1700–1750 cm⁻¹) stretches.
  • LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and assess purity .

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?

  • Methodology :

  • In vitro assays : Screen for enzyme inhibition (e.g., caspase-1 or viral polymerases) using fluorogenic substrates or ELISA-based cytokine release assays (e.g., IL-1β inhibition in LPS-stimulated PBMCs) .
  • Cytotoxicity profiling : Use MTT or resazurin assays in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) to establish selectivity indices .
  • Dose-response studies : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values, with positive controls (e.g., VX-765 for caspase inhibition) .

Advanced Research Questions

Q. What computational approaches are recommended for predicting the binding affinity of this compound to target proteins, and how should docking studies be validated?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., monkeypox DNA polymerase). Focus on hydrogen bonding with pyrrolidinone and π-π stacking of the furan ring.
  • Validation : Compare docking poses with co-crystallized ligands (PDB: 6T7X) and perform MD simulations (50–100 ns) to assess binding stability. Validate predictions using site-directed mutagenesis of key residues .

Q. What strategies can be employed to resolve contradictions in reported biological activity data across different studies?

  • Methodology :

  • Assay standardization : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration) to eliminate variability.
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for differences in assay sensitivity (e.g., luminescence vs. fluorescence detection).
  • Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding kinetics if IC₅₀ values from enzyme assays conflict with cell-based data) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize pharmacokinetic properties?

  • Methodology :

  • Functional group substitution : Synthesize analogs with varied substituents on the phenyl ring (e.g., halogens, methyl groups) and evaluate logP (via HPLC) and solubility (shake-flask method).
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability, as demonstrated for VX-765 .
  • In vivo PK profiling : Administer analogs to rodent models and measure plasma half-life (t₁/₂) and AUC using LC-MS/MS. Prioritize compounds with t₁/₂ > 4 hours and >20% oral bioavailability .

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